molecular formula C22H25ClN2O4S B3410363 2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 896378-29-3

2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No. B3410363
CAS RN: 896378-29-3
M. Wt: 449 g/mol
InChI Key: KZXIYVWZQACWAO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone, commonly known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTET is a spirocyclic compound that contains a nitrogen atom and a chlorine atom in its structure, making it a useful tool for researchers in various fields.

Mechanism of Action

The mechanism of action of CTET is not fully understood. However, it has been proposed that CTET may inhibit the activity of certain enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria.
Biochemical and physiological effects:
CTET has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTET has also been shown to inhibit the growth of bacterial colonies, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTET in lab experiments is its high potency and selectivity against cancer cells and bacteria. However, CTET is also known to be toxic to normal cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of CTET. One potential direction is the development of CTET-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the study of the mechanism of action of CTET, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, the study of CTET could also lead to the discovery of new spirocyclic compounds with potential applications in scientific research.

Scientific Research Applications

CTET has been extensively studied for its potential applications in scientific research. It has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. CTET has also been shown to have antibacterial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c1-17-2-8-20(9-3-17)30(27,28)25-14-15-29-22(25)10-12-24(13-11-22)21(26)16-18-4-6-19(23)7-5-18/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXIYVWZQACWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

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